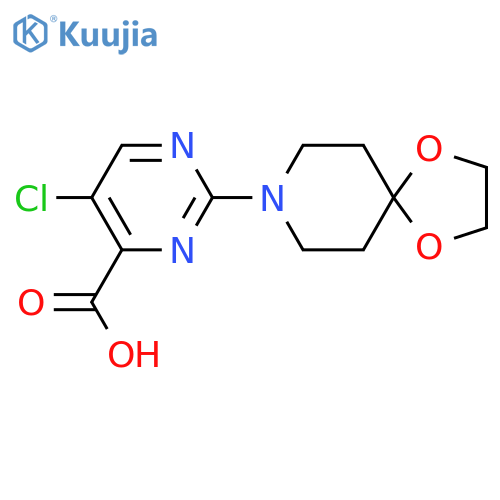Cas no 2171859-91-7 (5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid)

2171859-91-7 structure
商品名:5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid
5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid
- EN300-1456756
- 5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
- 2171859-91-7
-
- インチ: 1S/C12H14ClN3O4/c13-8-7-14-11(15-9(8)10(17)18)16-3-1-12(2-4-16)19-5-6-20-12/h7H,1-6H2,(H,17,18)
- InChIKey: GJLUMHAFMJZVTN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC(=NC=1C(=O)O)N1CCC2(CC1)OCCO2
計算された属性
- せいみつぶんしりょう: 299.0672836g/mol
- どういたいしつりょう: 299.0672836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 84.8Ų
5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456756-250mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 250mg |
$774.0 | 2023-09-29 | ||
| Enamine | EN300-1456756-500mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 500mg |
$809.0 | 2023-09-29 | ||
| Enamine | EN300-1456756-10000mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 10000mg |
$3622.0 | 2023-09-29 | ||
| Enamine | EN300-1456756-100mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 100mg |
$741.0 | 2023-09-29 | ||
| Enamine | EN300-1456756-50mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 50mg |
$707.0 | 2023-09-29 | ||
| Enamine | EN300-1456756-1.0g |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1456756-1000mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 1000mg |
$842.0 | 2023-09-29 | ||
| Enamine | EN300-1456756-2500mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 2500mg |
$1650.0 | 2023-09-29 | ||
| Enamine | EN300-1456756-5000mg |
5-chloro-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171859-91-7 | 5000mg |
$2443.0 | 2023-09-29 |
5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
2171859-91-7 (5-chloro-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2230780-65-9(IL-17A antagonist 3)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
